Dicyanoaurate ion
Overview
Description
The dicyanoaurate ion is a coordination complex with the formula [Au(CN)₂]⁻. It is a linear anion consisting of a gold atom bonded to two cyanide ligands. This compound is notable for its role in gold cyanidation, a process used to extract gold from its ores. The this compound is also used in various industrial applications, including gold plating and the synthesis of other gold compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The dicyanoaurate ion can be synthesized by reacting gold(I) chloride with an excess of potassium cyanide: [ \text{AuCl} + 2 \text{KCN} \rightarrow \text{KAu(CN)}_2 + \text{KCl} ]
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
The dicyanoaurate ion undergoes various chemical reactions, including:
Oxidation: The ion can be oxidized to form tetracyanoaurate(III) complexes.
Reduction: It can be reduced to metallic gold.
Substitution: The cyanide ligands can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like chlorine or bromine.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions typically occur in the presence of excess ligands and under controlled pH conditions.
Major Products
Oxidation: Tetracyanoaurate(III) complexes.
Reduction: Metallic gold.
Substitution: Various gold(I) complexes with different ligands.
Scientific Research Applications
The dicyanoaurate ion has numerous applications in scientific research:
Chemistry: Used in the synthesis of gold nanoparticles and other gold-based materials.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent.
Medicine: Studied for its pharmacological properties, particularly in the treatment of rheumatoid arthritis.
Industry: Widely used in gold plating and as an intermediate in the extraction of gold from ores .
Mechanism of Action
The dicyanoaurate ion exerts its effects through various mechanisms:
Molecular Targets: It interacts with metal ions and proteins, forming stable complexes.
Pathways Involved: The ion can participate in electron transfer reactions and coordinate with biological molecules, affecting their function and activity
Comparison with Similar Compounds
Similar Compounds
Tetracyanoaurate(III): [Au(CN)₄]⁻
Dihalodicyanoaurate: [Au(CN)₂X₂]⁻ (where X is a halide)
Tetrabutylammonium dicyanoaurate: [(C₄H₉)₄N][Au(CN)₂]
Uniqueness
The dicyanoaurate ion is unique due to its linear structure and its ability to form stable complexes with a wide range of ligands. This versatility makes it valuable in various applications, from industrial processes to scientific research .
Properties
IUPAC Name |
gold(1+);dicyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CN.Au/c2*1-2;/q2*-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIPNVHDSSGMAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[Au+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2AuN2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13967-50-5 (potassium salt), 15280-09-8 (hydrochloride salt), 31096-40-9 (ammonium salt) | |
Record name | Dicyanoaurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014950879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
249.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14950-87-9 | |
Record name | Dicyanoaurate(1-) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14950-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dicyanoaurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014950879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DICYANOAURATE ION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0XSL5544A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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